molecular formula C15H14N2O2 B8611270 1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline CAS No. 112631-28-4

1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B8611270
CAS RN: 112631-28-4
M. Wt: 254.28 g/mol
InChI Key: DBRPTVHXNPYASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

112631-28-4

Product Name

1-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

1-(2-nitrophenyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C15H14N2O2/c18-17(19)15-10-4-3-9-14(15)16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10H,5,7,11H2

InChI Key

DBRPTVHXNPYASE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture, under nitrogen of 70.6 g (0.50 mole) of 1-fluoro-2-nitrobenzene, 133.2 g (1.00 mole) of 1,2,3,4-tetrahydroquinoline and 121.2 g (1.00 mole) of symmetrical collidine in 500 ml of 1,2,3-trimethylbenzene was refluxed (bp 178°) for 5 days. The mixture was concentrated in vacuo. The residue was taken up in 1000 ml of chloroform and extracted with 500 ml of 2N-hydrochloric acid. The aqueous phase was back extracted with 250 ml of chloroform. The combined organic layers were washed 3 times with 2N-hydrochloric acid, once with 2N-sodium hydroxide solution, twice with water and dried over anhydrous sodium sulfate. The solvent was removed in vacuo. The residual oil was dissolved in 300 ml of 1:1 hexane:toluene and adsorbed on a chromatography column containing 2 kg of silica gel packed in hexane. Elution with 1:1 hexane:toluene gave fractions containing product. The fractions were combined and concentrated to afford 28.2 g (22%) of product. Recrystallization from hot isopropyl ether afforded the analytical sample, mp 69°-71° C.
Quantity
70.6 g
Type
reactant
Reaction Step One
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
121.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
22%

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